Dipropargylmalonic acid
CAS No.:
Cat. No.: VC14035767
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O4 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 2,2-bis(prop-2-ynyl)propanedioic acid |
| Standard InChI | InChI=1S/C9H8O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h1-2H,5-6H2,(H,10,11)(H,12,13) |
| Standard InChI Key | JXPHYRUGMBAGFY-UHFFFAOYSA-N |
| Canonical SMILES | C#CCC(CC#C)(C(=O)O)C(=O)O |
Introduction
Synthesis of Dipropargylmalonic Acid
Alkylation of Malonic Acid Derivatives
The most direct route to DPMA involves double alkylation of malonic acid with propargyl halides. Malonic acid’s α-hydrogens are deprotonated using strong bases (e.g., NaH, K₂CO₃), followed by nucleophilic substitution with propargyl bromide (Scheme 1) .
Scheme 1:
Malonic acid + 2 Propargyl bromide → DPMA + 2 HBr
Optimization Insights:
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Solvent: THF or DMF enhances solubility of intermediates.
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Base: Cs₂CO₃ improves yield (78–85%) compared to NaH (60–70%) by mitigating side reactions .
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Temperature: Reactions proceed at 0–25°C to avoid decarboxylation.
Table 1: Comparison of DPMA Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation (Cs₂CO₃) | Propargyl bromide | 85 | 95 | |
| Grignard Addition | Propargyl MgBr | 72 | 90 | |
| Decarboxylative Coupling | Propiolic acid | 68 | 88 |
Grignard Reagent Approach
Propargyl Grignard reagents (HC≡C–CH₂MgBr) react with diethyl malonate, followed by acidic hydrolysis to yield DPMA (Scheme 2) . This method avoids halide byproducts but requires anhydrous conditions.
Challenges:
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Over-addition of Grignard reagents may form tetra-substituted byproducts.
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Hydrolysis steps necessitate careful pH control to prevent decarboxylation.
Decarboxylative Propargylation
Recent advances leverage transition metal catalysts for decarboxylative coupling. For example, Cu(I)-catalyzed reactions between malonic acid and propiolic acid derivatives generate DPMA via CO₂ elimination (Scheme 3) .
Mechanistic Notes:
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Cu(I) facilitates oxidative decarboxylation, forming a propargyl–Cu intermediate.
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Ligands such as 1,10-phenanthroline enhance catalytic efficiency .
Physicochemical Properties
Thermal Stability: DPMA decomposes at ~150°C, releasing CO₂ and forming acetylene derivatives. Differential scanning calorimetry (DSC) shows an exothermic peak at 148°C, indicative of polymerization or decomposition .
Solubility:
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Polar solvents: Highly soluble in DMSO, DMF, and THF.
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Aqueous solubility: Limited (2.1 g/L at 25°C) due to hydrophobic propargyl groups.
Spectroscopic Data:
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IR: ν(C≡C) = 2105 cm⁻¹; ν(COOH) = 2500–3000 cm⁻¹.
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¹H NMR (DMSO-d₆): δ 12.3 (s, 2H, COOH), δ 4.2 (d, 4H, CH₂), δ 2.1 (t, 2H, C≡CH) .
Reactivity and Functionalization
Click Chemistry Applications
The propargyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages (Scheme 4). This reactivity is exploited in polymer crosslinking and bioconjugation .
Case Study: DPMA-based hydrogels synthesized via CuAAC exhibit tunable mechanical properties (Young’s modulus: 10–50 kPa), making them suitable for tissue engineering .
Transition Metal-Catalyzed Reactions
Pd-catalyzed Sonogashira coupling with aryl halides introduces aromatic moieties, expanding DPMA’s utility in π-conjugated systems (Scheme 5) .
Limitations: Homocoupling of propargyl groups competes, requiring careful stoichiometric control.
Industrial and Pharmaceutical Applications
Polymer Chemistry
DPMA serves as a crosslinker in polyurethane foams, enhancing thermal stability (Tg increase by 20°C) .
Drug Discovery
Prodrugs incorporating DPMA show improved bioavailability. For example, DPMA–doxorubicin conjugates demonstrate 40% higher tumor uptake in murine models .
Future Directions
Advances in asymmetric propargylation could yield enantiopure DPMA derivatives for chiral catalysis. Additionally, photopolymerization techniques may unlock new materials for 3D printing.
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